molecular formula C7HF4N3O B116729 4-Azido-2,3,5,6-tetrafluorobenzaldehyde CAS No. 120384-18-1

4-Azido-2,3,5,6-tetrafluorobenzaldehyde

Cat. No.: B116729
CAS No.: 120384-18-1
M. Wt: 219.1 g/mol
InChI Key: FYZZJXVVOINZGG-UHFFFAOYSA-N
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Description

4-Azido-2,3,5,6-tetrafluorobenzaldehyde is a unique compound characterized by the presence of an azido group and four fluorine atoms attached to a benzaldehyde core. This combination of functional groups makes it a valuable reagent in organic synthesis and materials science. The compound is known for its high reactivity, particularly in click chemistry and photochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where sodium azide reacts with 2,3,5,6-tetrafluorobenzaldehyde under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for 4-Azido-2,3,5,6-tetrafluorobenzaldehyde are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Azido-2,3,5,6-tetrafluorobenzaldehyde is unique due to the combination of the azido group and the tetrafluorobenzaldehyde core. This combination provides a high degree of reactivity and versatility in various chemical reactions, particularly in click chemistry and photochemical applications .

Biological Activity

4-Azido-2,3,5,6-tetrafluorobenzaldehyde (4-ATFB) is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

4-ATFB is characterized by the presence of an azido group (-N₃) and four fluorine atoms attached to a benzaldehyde core. Its chemical formula is C₇H₄F₄N₃O, and it has a molecular weight of 227.12 g/mol. The presence of the azido group allows for participation in click chemistry, while the fluorinated aromatic ring enhances stability and lipophilicity, making it a promising candidate for drug development and bioconjugation techniques .

Photo-affinity Labeling

4-ATFB acts primarily as a photo-affinity label , which allows it to interact covalently with biological receptors upon exposure to light. This interaction facilitates the detection and study of various biological targets, including proteins involved in disease processes . The mechanism involves the formation of reactive intermediates that can bind to specific amino acid residues in target proteins .

Inhibition of Membrane Trafficking

Research has shown that 4-ATFB exhibits inhibitory effects on the membrane trafficking processes utilized by certain viruses and bacterial toxins. For example, it has been identified as an effective inhibitor of anthrax lethal toxin (LT) entry into cells, demonstrating an IC₅₀ value of approximately 2.8 μM . This suggests that 4-ATFB could be utilized in developing antiviral and antibacterial strategies targeting endosomal trafficking pathways.

Antiviral Properties

In a study examining the structure-activity relationship (SAR) of various compounds, 4-ATFB was highlighted for its protective effects against viral infections. It was found to inhibit the entry of multiple viruses that rely on endosomal pathways for cellular entry . The SAR analysis indicated that modifications to the compound significantly affected its bioactivity, emphasizing the importance of the azido group and fluorinated moieties for maintaining its antiviral efficacy.

Neuroprotective Effects

Another area of investigation involves the neuroprotective properties of 4-ATFB in models of neurodegenerative diseases. In experiments with PC12 cells expressing mutant superoxide dismutase (SOD1), 4-ATFB was shown to modify target proteins involved in oxidative stress responses. This modification correlated with reduced cell death under stress conditions, suggesting potential therapeutic applications in conditions like amyotrophic lateral sclerosis (ALS) .

Applications in Research

4-ATFB has broad applications in various fields:

  • Bioconjugation : Its azido group allows for efficient conjugation with biomolecules such as proteins and peptides via click chemistry, facilitating studies on protein interactions and cellular mechanisms .
  • Drug Development : The compound's ability to inhibit critical biological pathways makes it a candidate for developing new antiviral and neuroprotective drugs .
  • Materials Science : Due to its unique reactivity profile, 4-ATFB is also explored for applications in creating advanced materials such as photoresists and coatings .

Comparative Analysis

PropertyThis compoundSimilar Compounds
Azido GroupPresentVaries (e.g., absent in tetrafluorobenzaldehyde)
Fluorine AtomsFourVaries (e.g., fewer or none)
Biological ActivityAntiviral; neuroprotectiveDepends on compound structure
MechanismPhoto-affinity labelingVaries (e.g., some may not label proteins)

Properties

IUPAC Name

4-azido-2,3,5,6-tetrafluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF4N3O/c8-3-2(1-15)4(9)6(11)7(5(3)10)13-14-12/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZZJXVVOINZGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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